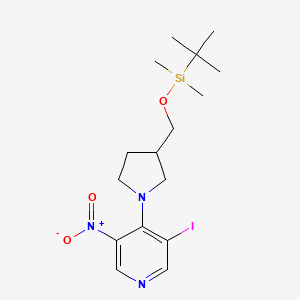

4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodo-5-nitropyridine

Descripción general

Descripción

4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodo-5-nitropyridine is a useful research compound. Its molecular formula is C16H26IN3O3Si and its molecular weight is 463.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodo-5-nitropyridine is a complex organic molecule with significant potential in medicinal chemistry. It is characterized by a pyridine ring with various substitutions, including an iodide and a nitro group, which contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

- Molecular Formula: C₁₆H₂₆IN₃O₃Si

- Molecular Weight: 526.15 g/mol

- CAS Number: 1186310-82-6

The compound has been identified as an inhibitor of fibroblast growth factor receptor 4 (FGFR4) , which plays a critical role in cell growth and tissue repair. FGFR4 is implicated in various cancer types, making this compound a candidate for therapeutic intervention in oncology .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits FGFR4 activity. Techniques such as surface plasmon resonance (SPR) and fluorescence polarization have been employed to assess binding affinity and inhibition efficacy.

Case Study 1: Anticancer Potential

A study evaluated the anticancer properties of the compound against various cancer cell lines. Results indicated that it significantly reduced cell viability in FGFR4-expressing tumors, suggesting its potential as an anti-cancer agent. The mechanism was linked to the modulation of signaling pathways associated with tumor growth and metastasis.

Case Study 2: Drug Delivery Applications

The compound has also been utilized in the synthesis of thermo-sensitive terpolymer hydrogels for drug delivery systems. These hydrogels are designed to respond to temperature changes, thus enhancing drug release profiles in targeted therapies.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₆IN₃O₃Si |

| Molecular Weight | 526.15 g/mol |

| CAS Number | 1186310-82-6 |

| Biological Target | FGFR4 |

| Potential Applications | Anticancer therapy, Drug delivery |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its biological activity, particularly as an inhibitor of fibroblast growth factor receptor 4 (FGFR4). FGFR4 plays a crucial role in growth and tissue repair, making this compound a candidate for therapeutic applications in conditions such as cancer where FGFR4 is implicated.

Biological Activity Studies :

- Binding Affinity : Interaction studies have focused on the binding affinity of this compound to FGFR4, utilizing techniques like surface plasmon resonance (SPR) and fluorescence polarization to assess its inhibitory effects.

| Study Type | Methodology | Findings |

|---|---|---|

| Binding Studies | SPR, Fluorescence Polarization | Demonstrated effective binding to FGFR4, indicating potential therapeutic efficacy. |

Polymer Research

This compound has been utilized in the synthesis of thermo-sensitive terpolymer hydrogels for drug delivery applications. The hydrogels are based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm), and N-vinyl pyrrolidone (NVP).

Experimental Procedures :

- Photopolymerization : The hydrogels were photopolymerized using light-sensitive initiators such as Irgacure 184 and Irgacure 2959.

| Hydrogel Composition | Initiators Used | Outcome |

|---|---|---|

| NtBAAm, NIPAAm, NVP | Irgacure 184, Irgacure 2959 | Exhibited decreased lower critical solution temperature (LCST) with increased NtBAAm ratio. |

Case Study 1: FGFR4 Inhibition

A study investigated the efficacy of 4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodo-5-nitropyridine as a novel FGFR4 inhibitor. The results indicated that the compound effectively reduced FGFR4 activity in vitro, suggesting its potential use in targeted cancer therapies.

Case Study 2: Thermo-sensitive Hydrogels

Research on the application of this compound in creating thermo-sensitive hydrogels revealed that the synthesized materials could be utilized for controlled drug delivery systems. The hydrogels demonstrated significant changes in solubility based on temperature variations, making them suitable for biomedical applications.

Propiedades

IUPAC Name |

tert-butyl-[[1-(3-iodo-5-nitropyridin-4-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26IN3O3Si/c1-16(2,3)24(4,5)23-11-12-6-7-19(10-12)15-13(17)8-18-9-14(15)20(21)22/h8-9,12H,6-7,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAXNEJQOMFZOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=C(C=NC=C2[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26IN3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401120817 | |

| Record name | 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-3-iodo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401120817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186310-82-6 | |

| Record name | 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-3-iodo-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-3-iodo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401120817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.